![molecular formula C16H15N B14588066 3,7,8-Trimethylbenzo[G]isoquinoline CAS No. 61171-18-4](/img/structure/B14588066.png)
3,7,8-Trimethylbenzo[G]isoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7,8-Trimethylbenzo[G]isoquinoline is an organic compound belonging to the class of isoquinolines. Isoquinolines are aromatic polycyclic compounds containing a benzene ring fused to a pyridine ring. This compound is characterized by the presence of three methyl groups attached to the benzo[G]isoquinoline structure, specifically at the 3, 7, and 8 positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,8-Trimethylbenzo[G]isoquinoline can be achieved through various methods. One common approach involves the Skraup synthesis, which is a general method for synthesizing quinolines and isoquinolines. This method typically involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent. The reaction mechanism includes the initial dehydration of glycerol to form acrolein, followed by a 1,4-cycloaddition with aniline to produce a β-anilinopropaldehyde. The resulting aldehyde then cyclizes, dehydrates, and undergoes oxidation to form the desired isoquinoline derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
3,7,8-Trimethylbenzo[G]isoquinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidation reactions can be carried out using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Substitution reactions can occur at the methyl groups or the aromatic ring, often using electrophilic reagents such as halogens or nitro compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce partially hydrogenated derivatives.
Wissenschaftliche Forschungsanwendungen
3,7,8-Trimethylbenzo[G]isoquinoline has various applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a model compound for studying aromaticity and reactivity.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving isoquinoline derivatives.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3,7,8-Trimethylbenzo[G]isoquinoline involves its interaction with molecular targets such as enzymes and receptors. The aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3,8-Trimethylbenzo[G]isoquinoline
- 2,3-Dimethylbenzo[G]isoquinoline
- 2,3,7,8-Tetramethylbenzo[G]isoquinoline
Uniqueness
3,7,8-Trimethylbenzo[G]isoquinoline is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and physical properties. Compared to other similar compounds, it may exhibit different solubility, melting point, and reactivity patterns .
Eigenschaften
CAS-Nummer |
61171-18-4 |
|---|---|
Molekularformel |
C16H15N |
Molekulargewicht |
221.30 g/mol |
IUPAC-Name |
3,7,8-trimethylbenzo[g]isoquinoline |
InChI |
InChI=1S/C16H15N/c1-10-4-13-7-15-6-12(3)17-9-16(15)8-14(13)5-11(10)2/h4-9H,1-3H3 |
InChI-Schlüssel |
PDDIEATVMRCUST-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=CC3=C(C=C2C=C1C)C=NC(=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



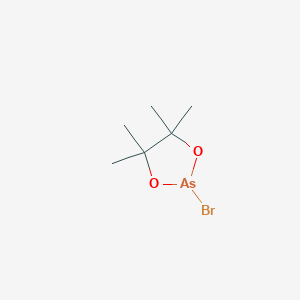

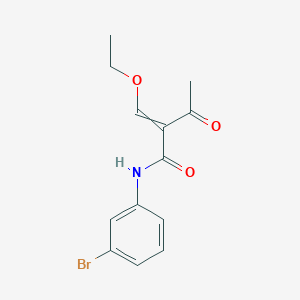

![1,3a,8-Trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-5-thiol](/img/structure/B14588029.png)
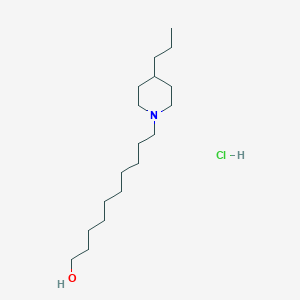
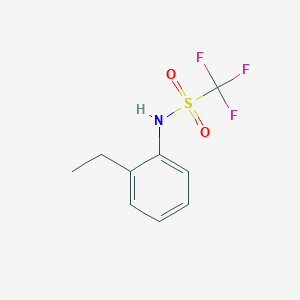

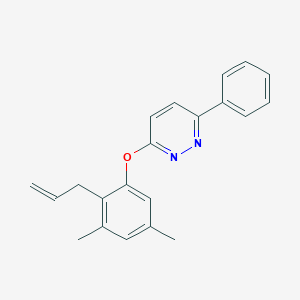
![4-Tert-butyl-2,6-bis[(butylsulfanyl)methyl]phenol](/img/structure/B14588057.png)
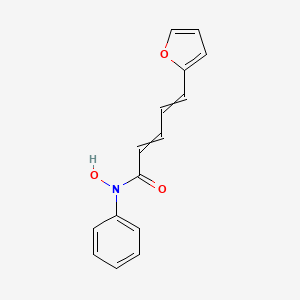

![1,1'-{[4-(Prop-1-yn-1-yl)phenyl]methylene}dipiperidine](/img/structure/B14588088.png)
